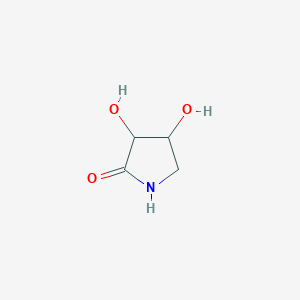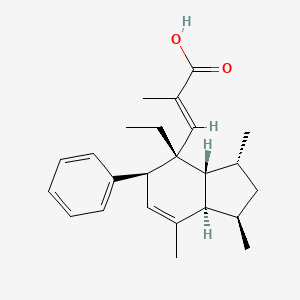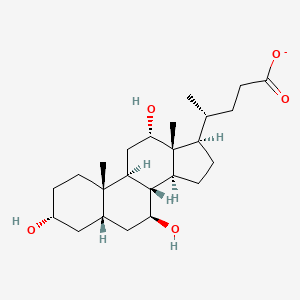
Ursocholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursocholate is a cholanic acid anion that is the conjugate base of ursocholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an ursocholic acid.
Wissenschaftliche Forschungsanwendungen
Ursocholate in Microbial Interaction and Human Health A significant application of ursocholate is in the study of microbial interactions, particularly in the gut microbiome. Research by Dautel et al. (2018) found that ursocholate is produced through a multi-species chemical synthesis pathway in the gut. This finding is crucial for understanding microbe-to-microbe interactions mediated by bile acids and the potential implications for human health, especially in relation to obesity.
Ursocholate in Cholestatic Liver Disease Ursocholate, particularly its form ursodeoxycholic acid (UCDA), is widely researched for its applications in cholestatic liver diseases. Paumgartner and Beuers (2002) highlighted the multiple mechanisms of UCDA, including its role in protecting cholangiocytes from cytotoxicity and stimulating hepatobiliary secretion. This research offers insights into the therapeutic applications of UCDA in various liver diseases.
Ursocholate in Hepatocyte Protection and Signal Transduction The protective role of ursocholate derivatives, like tauroursodeoxycholate (TUDC), in liver cells is well-documented. For instance, Kurz et al. (2000) studied TUDC’s effects on choleresis and its correlation with the activation of intracellular signal transduction pathways in rat hepatocytes. This research is pivotal for understanding how ursocholate derivatives influence liver function and cellular signaling.
Ursocholate in Biochemical Processes Ursocholate's role in biochemical pathways, especially in relation to bile acid metabolism and cellular processes, is a significant area of study. Maeda et al. (2006) explored the uptake of ursodeoxycholate and its conjugates by human hepatocytes, shedding light on the hepatic clearance and transport mechanisms involved in ursocholate metabolism.
Ursocholate in Anti-inflammatory Responses The anti-inflammatory properties of ursocholate are also a focus of scientific research. A study by Ko et al. (2017) examined ursodeoxycholic acid's effects on inflammatory responses in macrophages, providing valuable insights into its potential as an anti-inflammatory agent.
Eigenschaften
Produktname |
Ursocholate |
|---|---|
Molekularformel |
C24H39O5- |
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
BHQCQFFYRZLCQQ-UTLSPDKDSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



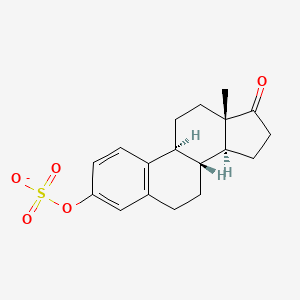
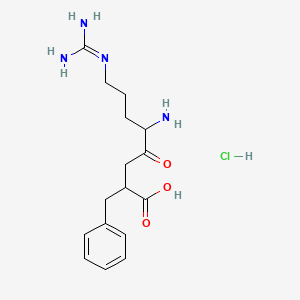
![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
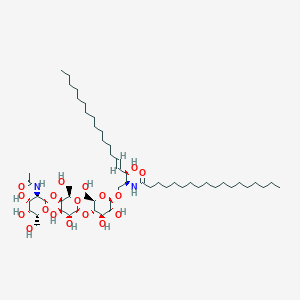
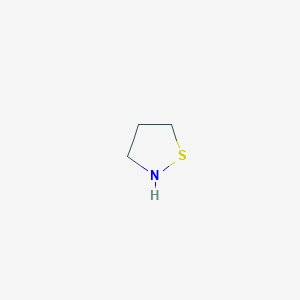
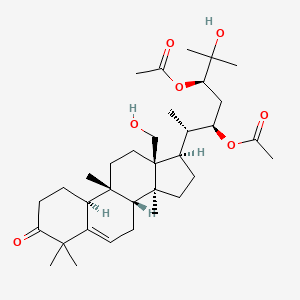
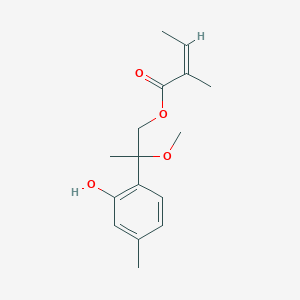
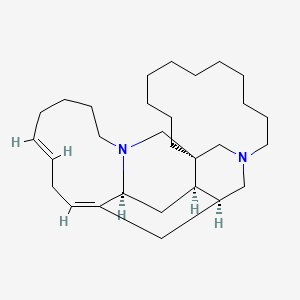
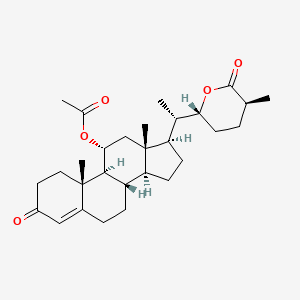
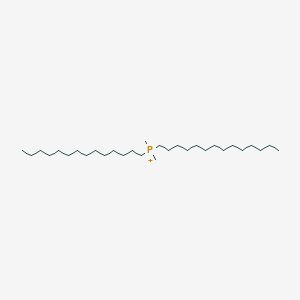
![Cabazitaxel-[d6]](/img/structure/B1259552.png)
![2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one](/img/structure/B1259553.png)
